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Phenyl Chloroformate (CAS 1885-14-9): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Phenyl chloroformate	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl chloroformate, identified by the CAS number 1885-14-9, is a significant reagent in organic synthesis, valued for its role as a versatile intermediate. [1] This colorless to pale yellow liquid, characterized by a pungent odor, is instrumental in the creation of a wide array of chemical structures. [2] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a critical building block for active pharmaceutical ingredients (APIs), herbicides, and pesticides. [1][3] Phenyl chloroformate's reactivity also extends to polymer chemistry, where it is used in the synthesis of polycarbonates and as a plastic modifier. [4][5] This guide provides an in-depth overview of its chemical properties, synthesis, key reactions with detailed experimental protocols, and primary applications, tailored for professionals in research and development.

Chemical and Physical Properties

Phenyl chloroformate is a corrosive liquid that is insoluble in water, with which it reacts, but soluble in various organic solvents such as ethanol, ether, chloroform, benzene, and tetrahydrofuran.[4][5][6] It is sensitive to moisture and heat and should be stored accordingly.[6] Below is a summary of its key quantitative properties.



Property	Value	Reference(s)
Molecular Formula	C7H5ClO2	[7]
Molecular Weight	156.57 g/mol	[7]
Boiling Point	74-75 °C at 13 mmHg	[4]
Density	1.248 g/mL at 25 °C	[4]
Refractive Index	n20/D 1.511	[4]
Flash Point	69 °C (closed cup)	[1]

Synthesis of Phenyl Chloroformate

The primary industrial synthesis of **phenyl chloroformate** involves the reaction of phenol with phosgene.[2][7] Variations of this method exist to optimize yield and purity.

Experimental Protocol: Synthesis from Phenol and Phosgene

This protocol is adapted from established laboratory and industrial procedures.[2][7]

Materials:

- Phenol
- Phosgene
- Chloroform (or another inert solvent like toluene)[8]
- N,N-dimethylaniline (or another suitable base)
- · Anhydrous calcium chloride
- · Dilute hydrochloric acid
- Cold water



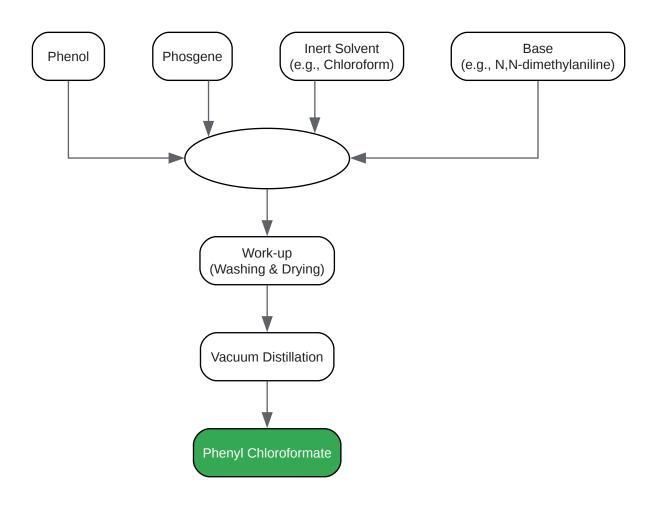




Procedure:

- Dissolve phenol in chloroform in a reaction vessel equipped with a stirrer and a cooling system.
- Introduce phosgene gas into the solution while maintaining a temperature of 5-10 °C. The amount of phosgene should be in an equimolar ratio to the phenol.[7]
- Slowly add an equimolar amount of N,N-dimethylaniline to the stirred mixture, keeping the temperature between 5-10 °C.[7]
- After the addition is complete, dilute the reaction mixture with cold water.
- Separate the organic layer and wash it successively with dilute hydrochloric acid and water.
- Dry the organic layer with anhydrous calcium chloride.
- Remove the chloroform by evaporation under reduced pressure.
- Purify the resulting crude phenyl chloroformate by vacuum distillation, collecting the fraction at 74-75 °C (1.73 kPa).[7] This process typically yields a product with about 90% purity.[7]





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Synthesis of **Phenyl Chloroformate**.

Key Reactions and Applications in Drug Development

Phenyl chloroformate is a valuable reagent for introducing a phenoxycarbonyl group, which serves as a protecting group or an activating group in various chemical transformations. Its applications are widespread in the synthesis of pharmaceuticals, agrochemicals, and polymers. [1][3]

Synthesis of Carbamates

Phenyl chloroformate is widely used to synthesize carbamates from primary and secondary amines. The carbamate functional group is a key structural motif in many therapeutic agents.[7]



This protocol outlines a general method for the synthesis of carbamates using **phenyl chloroformate**.[7][9]

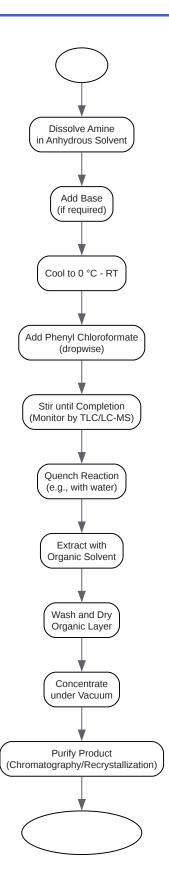
Materials:

- · Primary or secondary amine
- Phenyl chloroformate
- Anhydrous solvent (e.g., tetrahydrofuran (THF), ethyl acetate)[7][9]
- Base (if required, e.g., pyridine, triethylamine, or an aqueous base like NaHCO₃)[7]

Procedure:

- Dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
- If the amine is a salt or if an acid scavenger is needed, add a suitable base (1.0-1.2 equivalents).[7]
- Cool the mixture to the desired temperature (typically 0 °C to room temperature).
- Add **phenyl chloroformate** (1.1 equivalents) dropwise to the stirred amine solution.[7][9]
- Allow the reaction to stir until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
- Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired carbamate.





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Experimental Workflow for Carbamate Synthesis.



Conversion of Primary Amides to Nitriles

Phenyl chloroformate provides a mild and efficient method for the dehydration of primary amides to form nitriles, which are important intermediates in organic synthesis.[10]

This procedure is adapted from a reported method for the conversion of primary amides to nitriles.[10]

Materials:

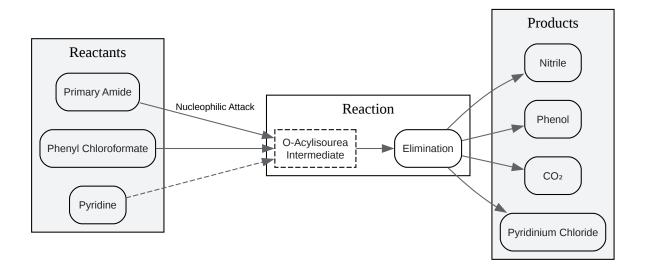
- Primary amide or thioamide
- Phenyl chloroformate
- Anhydrous dichloromethane (CH₂Cl₂)
- · Anhydrous pyridine

Procedure:

- In a reaction vessel, dissolve or suspend the primary amide (5.0 mmol) in dry dichloromethane (25 mL) and anhydrous pyridine (10.0 mmol).
- · Cool the stirred mixture in an ice bath.
- Add phenyl chloroformate (5.5 mmol) dropwise at a rate that maintains the temperature below 5 °C.[10]
- After the addition, continue stirring the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- · Quench the reaction with water (8 mL).
- Extract the mixture with dichloromethane (2 x 25 mL).
- Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
- Remove the solvent under reduced pressure to yield the crude product.



• Purify the crude nitrile by column chromatography on silica gel. This method typically results in high yields (82-95%).[10]



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